molecular formula C19H18N2O4 B2745056 N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 868213-13-2

N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B2745056
CAS RN: 868213-13-2
M. Wt: 338.363
InChI Key: SZALFQVERPOVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

One significant application of similar compounds involves the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This process is critical for the regulation of gene expression. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been discovered as orally active, isotype-selective HDAC inhibitors with submicromolar concentrations in vitro. They have shown to block cancer cell proliferation and induce histone acetylation, cell-cycle arrest, and apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Antitumor Cytostatic Agent

Another application includes acting as an antitumor cytostatic agent, as seen with CI-994 or N-acetyldinaline, which is structurally related and currently undergoing clinical trials. This compound has demonstrated its primary mechanism of antitumor activity through histone hyperacetylation in living cells, suggesting that the inhibition of HDAC is mechanistically related to its antitumor effects (Kraker et al., 2003).

Quantum Mechanical Study and Peptide Analogue Synthesis

The compound has also been a subject of quantum mechanical studies to understand its conformational preferences, which play a significant role in designing cyclic analogues of amino acids for therapeutic purposes. For example, an ab initio study focused on a similar compound demonstrated a γ-turn geometry, providing insights into peptide mimicry and drug design (Avenoza et al., 1999).

properties

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)19(2)11-13-5-3-4-6-16(13)17(23)25-19/h3-10H,11H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALFQVERPOVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

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